Bis(3-chloropropyl)amine
Overview
Description
Bis(3-chloropropyl)amine is an organic compound with the molecular formula C6H13Cl2N. It is a derivative of propylamine, where two hydrogen atoms are replaced by 3-chloropropyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Mechanism of Action
Mode of Action
It is known that amines can interact with their targets through various mechanisms, such as electrostatic interactions, hydrogen bonding, and van der Waals forces . The presence of the chloropropyl groups may also influence the compound’s interaction with its targets .
Biochemical Pathways
For instance, they are involved in the regulation of cell growth, development, and stress responses . .
Pharmacokinetics
The compound’s molecular weight (17008 Da ) suggests that it could potentially be absorbed and distributed in the body. The presence of the amine and chloropropyl groups might also influence its metabolism and excretion .
Result of Action
Amines can have various effects at the molecular and cellular levels, such as influencing cell proliferation and inducing oxidative stress
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Bis(3-chloropropyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase and diamine oxidase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound can form covalent bonds with proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can result in changes in gene expression and cellular metabolism. For instance, exposure to this compound can lead to the upregulation of stress response genes and the downregulation of genes involved in cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are responsible for the oxidative deamination of amines. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific amine transporters. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. This localization is likely mediated by specific targeting signals and post-translational modifications that direct this compound to these organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3-chloropropyl)amine can be synthesized through the reaction of 3-chloropropylamine with an appropriate chlorinating agent. One common method involves the reaction of 3-chloropropylamine with thionyl chloride (SOCl2) under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as distillation and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(3-chloropropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding amides or nitriles .
Scientific Research Applications
Bis(3-chloropropyl)amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biomedical Research: The compound is utilized in the development of novel drug candidates and in studies related to gene delivery systems.
Material Science: It is employed in the synthesis of high-temperature resistant polymers and other advanced materials.
Catalysis: this compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.
Bis(3-chloropropyl)ether: Contains ether linkages instead of amine groups.
3-Chloropropylamine: A simpler compound with only one 3-chloropropyl group.
Uniqueness: Bis(3-chloropropyl)amine is unique due to its dual 3-chloropropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-N-(3-chloropropyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUJQKYOLXSFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329550 | |
Record name | Bis(3-chloropropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102073-95-0 | |
Record name | Bis(3-chloropropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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